molecular formula C4H9F3N2 B15325724 (4,4,4-Trifluorobutyl)hydrazine

(4,4,4-Trifluorobutyl)hydrazine

Cat. No.: B15325724
M. Wt: 142.12 g/mol
InChI Key: OBDNGDTUVCVXFJ-UHFFFAOYSA-N
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Description

(4,4,4-Trifluorobutyl)hydrazine is a chemical compound with the molecular formula C4H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a butyl chain, which is further linked to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4,4-Trifluorobutyl)hydrazine typically involves the reaction of 4,4,4-trifluorobutyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with hydrazine and trifluoromethyl compounds .

Chemical Reactions Analysis

Types of Reactions: (4,4,4-Trifluorobutyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines .

Scientific Research Applications

(4,4,4-Trifluorobutyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4,4-Trifluorobutyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Uniqueness: (4,4,4-Trifluorobutyl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C4H9F3N2

Molecular Weight

142.12 g/mol

IUPAC Name

4,4,4-trifluorobutylhydrazine

InChI

InChI=1S/C4H9F3N2/c5-4(6,7)2-1-3-9-8/h9H,1-3,8H2

InChI Key

OBDNGDTUVCVXFJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)CNN

Origin of Product

United States

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